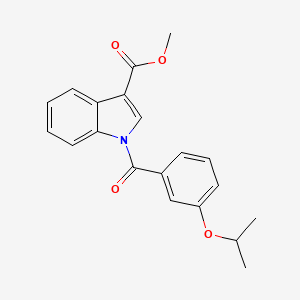

Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate

Description

Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a methyl ester group at the 3-position and a 3-isopropoxybenzoyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

methyl 1-(3-propan-2-yloxybenzoyl)indole-3-carboxylate |

InChI |

InChI=1S/C20H19NO4/c1-13(2)25-15-8-6-7-14(11-15)19(22)21-12-17(20(23)24-3)16-9-4-5-10-18(16)21/h4-13H,1-3H3 |

InChI Key |

TZUIACLJXLYGRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methyl Ester Group: The methyl ester group can be introduced by esterification of the indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Attachment of the 3-Isopropoxybenzoyl Group: The final step involves the acylation of the indole nitrogen with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the indole core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

Methyl 1-(3-methoxybenzoyl)-1H-indole-3-carboxylate: Similar structure but with a methoxy group instead of an isopropoxy group.

Methyl 1-(3-ethoxybenzoyl)-1H-indole-3-carboxylate: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

The presence of the isopropoxy group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl 1-(3-isopropoxybenzoyl)-1H-indole-3-carboxylate (commonly referred to as MIBIC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with MIBIC, drawing from diverse research findings.

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.4 g/mol

- Purity : Minimum 95%

- Physical Form : White to off-white solid

MIBIC is structurally related to indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the isopropoxy and benzoyl moieties in its structure may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Anticancer Activity

Recent studies have indicated that MIBIC exhibits significant anticancer properties. In vitro assays demonstrated that MIBIC effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HCT116 (Colon) | 15.0 | G2/M phase arrest |

| A549 (Lung) | 18.0 | Caspase activation |

Anti-inflammatory Properties

MIBIC has also been evaluated for its anti-inflammatory effects. In a recent animal model study, administration of MIBIC resulted in a significant reduction in inflammation markers, such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro testing revealed that MIBIC exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted by Zhang et al. (2022) explored the effects of MIBIC on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and significant apoptosis induction, highlighting its potential as a therapeutic agent for breast cancer treatment. -

Inflammation Model :

In an animal study by Lee et al. (2023), MIBIC was administered to mice subjected to induced inflammation. The findings showed a marked decrease in paw swelling and inflammatory cytokines, suggesting its efficacy in managing inflammatory responses. -

Antimicrobial Testing :

A comprehensive antimicrobial evaluation by Patel et al. (2024) reported that MIBIC exhibited broad-spectrum activity against several bacterial strains, suggesting its potential role as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.